N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-24(27,19-14-12-18(13-15-19)17-8-5-4-6-9-17)16-25-23(26)20-10-7-11-21(28-2)22(20)29-3/h4-15,27H,16H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGGOGQMFMMABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common route includes the reaction of 4-biphenylcarboxylic acid with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-amino-2-hydroxypropane under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a biphenyl group, a hydroxypropyl group, and a dimethoxybenzamide moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis may include the use of pivaloyl chloride alongside base catalysts like triethylamine to facilitate the formation of the amide bond.
Research indicates that N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide exhibits significant biological activity, particularly in:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines. For example, studies have indicated that derivatives of similar structures exhibit IC50 values comparable to established chemotherapeutic agents. The structure-activity relationship suggests that modifications in the substituents can enhance anticancer potency .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been documented, showcasing its potential as an antimicrobial agent .
Applications in Medicinal Chemistry
This compound is being explored for its therapeutic potential in several areas:
- Cancer Therapy : Due to its ability to inhibit cancer cell proliferation, it is being studied as a potential lead compound for developing new anticancer drugs.
- Antimicrobial Agents : Given its efficacy against various pathogens, it may serve as a scaffold for designing new antibiotics or antifungal agents.
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of several derivatives related to this compound against human colorectal carcinoma cell lines (HCT116). The results indicated that specific modifications led to enhanced activity compared to traditional chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) with some derivatives exhibiting IC50 values as low as 4.53 µM .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. The synthesized derivatives were screened for their effectiveness against various bacterial strains using standard methods. Compounds demonstrated MIC values ranging from 1.27 µM to 5.30 µM against several pathogens including Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The biphenyl and benzamide moieties play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide with analogous benzamide derivatives reported in the literature. Key structural and functional differences, synthetic methodologies, and physicochemical data are highlighted.
Core Benzamide Derivatives with Piperazine/Phenoxy Substitutions
Compound 24 (N-[(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-3,4-dimethoxybenzamide):
- Structural Differences : Incorporates a piperazine ring and 3,4-dimethoxybenzamide (vs. 2,3-dimethoxy in the target compound). The biphenyl group is absent.
- Synthesis : Prepared via HBTU-mediated coupling, purified using silica chromatography .
- Bioactivity : Piperazine derivatives often exhibit enhanced solubility and CNS penetration, suggesting divergent pharmacological applications compared to the biphenyl-containing target compound.
- Compound 11l (N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl-4-(4-methylphenoxy)benzamide): Structural Differences: Features a 4-methylphenoxy group instead of biphenyl. The hydroxypropyl chain is replaced by a methylpropyl-piperazine hybrid. Physicochemical Data: Melting point = 160°C; [α]²⁵D = +60.6° (c 0.33, CH₃OH); MS (ESI) m/z 488.6 (M + H)+. NMR data confirms regioselective substitution patterns .
Benzamides with Triazole or Benzimidazole Modifications
- Compound 2f (N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide): Structural Differences: Contains a triazole-dibenzylamino motif and an amino-oxoethyl side chain. Lacks biphenyl or methoxy groups. Synthesis: Click chemistry (CuI/Na ascorbate) used for triazole formation; yield = 50% . Applications: Triazole-based benzamides are often explored for antimicrobial or anticancer activity due to metal-binding capacity.
4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide :
Comparative Data Table
Key Research Findings
phenoxy or triazole derivatives . Piperazine-containing analogs (e.g., Compound 24, 11l) exhibit higher aqueous solubility, critical for CNS-targeting drugs .
Synthetic Challenges :
- The target compound’s biphenyl group may require Suzuki-Miyaura coupling, contrasting with HBTU-mediated amidation in simpler benzamides .
- Triazole derivatives (e.g., 2f) demand click chemistry optimization, limiting scalability compared to traditional benzamide syntheses .
Spectroscopic Differentiation :
- ¹H NMR of Compound 11l shows distinct aromatic signals (δ 7.74 ppm for biphenyl protons) absent in the target compound’s dimethoxybenzamide region .
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H23N2O5S
- Molecular Weight : 425.5 g/mol
- CAS Number : 1448045-32-6
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The sulfonamide group in the compound mimics natural substrates, allowing it to bind to the active sites of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This binding prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation .
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Anticancer Properties
Research indicates that this compound has potential anticancer effects. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| A549 (lung cancer) | 20.5 | Cell cycle arrest at G1 phase |
| HeLa (cervical cancer) | 18.3 | Inhibition of DHFR activity |
Tyrosinase Inhibition
The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are sought after for cosmetic applications in skin lightening products. Comparative IC50 values are shown below:
| Compound | IC50 (µM) |
|---|---|
| N-(2-([1,1'-biphenyl]-4-yl)-...) | 12.0 |
| Kojic Acid | >500 |
| β-Arbutin | >500 |
These results indicate that this compound is a potent inhibitor compared to traditional agents .
Study on Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and assessed its anticancer properties against various human cancer cell lines. The study found that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through the activation of caspase pathways.
Study on Skin Depigmentation
Another study focused on the tyrosinase inhibition potential of the compound for cosmetic applications. The results showed that it effectively reduced melanin synthesis in vitro and demonstrated a favorable safety profile for topical application .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example, a similar benzamide derivative was prepared by stirring β-naphthol, benzaldehyde, and a precursor in acetonitrile:water (3:1) at room temperature for 72 hours, followed by crystallization (MeOH:H₂O, 4:1) to achieve 75% yield . Key factors for optimization include solvent polarity (acetonitrile enhances nucleophilicity), reaction time (longer durations improve conversion), and purification via fractional crystallization to remove unreacted intermediates.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of ¹H NMR , ¹³C NMR , and IR spectroscopy is critical. For instance, ¹H NMR (CDCl₃) can resolve signals for aromatic protons (δ 6.2–7.7 ppm), methoxy groups (δ 3.8–4.3 ppm), and hydroxyl protons (broad singlet near δ 5.0 ppm). Mass spectrometry (ESI-MS) confirms molecular weight, as seen in analogs where [M+H]⁺ peaks align with theoretical values (e.g., m/z 488.6 for a related benzamide) . IR spectroscopy verifies carbonyl stretches (1650–1700 cm⁻¹) and hydroxyl bands (3200–3500 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, acetonitrile) but poor in water. Stability testing should include:
- pH-dependent degradation : Monitor via HPLC at pH 2–10 (37°C, 24h).
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for benzamides) .
- Storage recommendations: Lyophilized form at -20°C in inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR) during characterization?
- Methodological Answer : Overlapping signals or impurities require:
- Deuterated solvent screening : DMSO-d₆ may resolve split peaks vs. CDCl₃.
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves aromatic region ambiguities, as demonstrated for a piperazine-benzamide analog .
- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotamers) .
Q. What strategies are effective in improving the low yield of this compound during scale-up synthesis?
- Methodological Answer : Yield optimization strategies include:
- Catalyst screening : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances coupling efficiency in benzamide formation .
- Stepwise addition : Controlled addition of reagents (e.g., benzaldehyde) reduces side-product formation.
- Solvent engineering : A 3:1 acetonitrile:water ratio balances reactivity and solubility, as shown in a 75% yield synthesis .
Q. How does the substitution pattern on the benzamide moiety influence the compound’s biochemical interactions (e.g., receptor binding)?
- Methodological Answer : Substituent effects can be studied via:
- Comparative SAR : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to assess changes in hydrogen-bonding capacity. Hydroxamic acid analogs show enhanced bioactivity due to chelation potential .
- Docking simulations : Use molecular modeling to predict interactions with target proteins (e.g., kinases), guided by structural data from crystallography .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., HDACs) using fluorogenic substrates. Include positive controls (e.g., trichostatin A) and vehicle controls (DMSO <0.1%) .
- Cell viability assays (MTT/XTT) : Test cytotoxicity in cancer vs. normal cell lines. Normalize data to untreated cells and validate with a reference drug (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
